An In-depth Technical Guide to Propanol-PEG4-CH2OH: A Versatile Linker in Drug Development
An In-depth Technical Guide to Propanol-PEG4-CH2OH: A Versatile Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanol-PEG4-CH2OH, systematically named 4,7,10,13-tetraoxahexadecane-1,16-diol, is a bifunctional polyethylene glycol (PEG) derivative that has garnered significant attention in the field of drug development, particularly as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Propanol-PEG4-CH2OH, along with detailed experimental protocols and visualizations to aid researchers in its effective utilization.
Chemical Structure and Properties
Propanol-PEG4-CH2OH is characterized by a central tetraethylene glycol (PEG4) core flanked by two propanol-derived hydroxyl (-CH2OH) groups. This symmetrical structure provides two primary alcohol functionalities, making it a versatile building block for further chemical modification.
Table 1: Physicochemical Properties of Propanol-PEG4-CH2OH
| Property | Value | Reference |
| Chemical Formula | C12H26O6 | |
| Molecular Weight | 266.33 g/mol | |
| CAS Number | 156868-17-6 | |
| IUPAC Name | 4,7,10,13-tetraoxahexadecane-1,16-diol | |
| Appearance | Expected to be a colorless to pale yellow viscous liquid or low-melting solid | General knowledge |
| Purity | >98% (typical for commercial products) |
Table 2: Estimated Solubility Profile of Propanol-PEG4-CH2OH
The experimental solubility data for Propanol-PEG4-CH2OH is not widely published. However, based on the properties of the structurally similar tetraethylene glycol, the following solubilities can be reasonably expected.
| Solvent | Expected Solubility |
| Water | Miscible |
| Ethanol | Miscible |
| Methanol | Miscible |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Toluene | Soluble |
| Diethyl Ether | Slightly Soluble |
| Hexane | Insoluble |
Synthesis and Purification
Experimental Protocol: Synthesis of Propanol-PEG4-CH2OH via Williamson Ether Synthesis
Materials:
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Tetraethylene glycol
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3-Bromo-1-propanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Deprotonation of Tetraethylene Glycol:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetraethylene glycol (1.0 equivalent) dissolved in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
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Coupling Reaction:
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Cool the reaction mixture back to 0 °C.
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Add 3-bromo-1-propanol (2.2 equivalents) dissolved in anhydrous DMF dropwise via the dropping funnel over 30 minutes.
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Allow the reaction to warm to room temperature and then heat to 60-70 °C.
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Stir the reaction mixture overnight (12-16 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Extraction:
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
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Transfer the mixture to a separatory funnel and add diethyl ether.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Propanol-PEG4-CH2OH.
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Safety Precautions:
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Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.
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3-Bromo-1-propanol is a corrosive and lachrymatory substance. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
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DMF is a potential teratogen. Avoid inhalation and skin contact.
Spectroscopic Characterization (Predicted)
As experimental spectra for Propanol-PEG4-CH2OH are not publicly available, the following data is predicted based on the known spectral properties of propanol and polyethylene glycol chains.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 3.70-3.55 (m, 20H): Overlapping multiplets corresponding to the methylene protons of the PEG backbone (-O-CH₂-CH₂-O-) and the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).
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δ 3.50 (t, J = 6.0 Hz, 4H): Triplet corresponding to the methylene protons adjacent to the ether linkages originating from the propanol moiety (-O-CH₂-CH₂-CH₂-OH).
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δ 1.85 (quint, J = 6.0 Hz, 4H): Quintet corresponding to the central methylene protons of the propanol units (-O-CH₂-CH₂-CH₂-OH).
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δ 2.50-2.00 (br s, 2H): Broad singlet corresponding to the hydroxyl protons (-OH). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ 72.5, 70.6, 70.3, 69.8: Peaks corresponding to the carbon atoms of the PEG backbone.
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δ 61.5: Peak corresponding to the terminal methylene carbons bearing the hydroxyl groups (-CH₂-OH).
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δ 32.0: Peak corresponding to the central methylene carbons of the propanol units.
Predicted Mass Spectrum (ESI+)
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m/z 289.17 [M+Na]⁺: The most likely observed ion in positive mode electrospray ionization would be the sodium adduct of the molecule.
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m/z 267.18 [M+H]⁺: The protonated molecule may also be observed.
Applications in Drug Development: The PROTAC Linker
Propanol-PEG4-CH2OH is primarily utilized as a linker in the synthesis of PROTACs. The linker's length, flexibility, and chemical composition are crucial for the proper orientation of the two ligands of the PROTAC, which in turn dictates the efficiency of ternary complex formation and subsequent target protein degradation. The PEG4 unit in Propanol-PEG4-CH2OH imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Role in PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using Propanol-PEG4-CH2OH as a linker typically involves a multi-step process where the linker is sequentially coupled to the target protein ligand (warhead) and the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using a diol linker.
Conclusion
Propanol-PEG4-CH2OH is a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, bifunctionality, and favorable physicochemical properties make it an ideal linker for the construction of PROTACs and other complex drug conjugates. This guide provides a foundational understanding of its properties and synthesis, which, combined with the provided diagrams, should empower researchers to effectively incorporate this important building block into their drug development programs.
